

An In-depth Technical Guide to the Chemical Profile of Oxazosulfyl

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Compound of Interest

Compound Name: Oxazosulfyl

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Introduction

Oxazosulfyl is a novel insecticide belonging to the sulfyl chemical class, discovered and developed by Sumitomo Chemical Co., Ltd.[1][2]. It is characterized by an ethylsulfonyl moiety and exhibits a broad spectrum of activity against a wide range of major rice insect pests, including those from the orders Hemiptera, Lepidoptera, and Coleoptera[1][2]. Registered in Japan in April 2021 under the trade name ALLES® granule, **Oxazosulfyl** is particularly effective against insect populations that have developed resistance to existing insecticides[1]. This document provides a comprehensive technical overview of **Oxazosulfyl**, focusing on its chemical structure, physicochemical properties, synthesis, mode of action, and the experimental protocols used to elucidate its activity.

Chemical Structure and Identification

Oxazosulfyl is a complex heterocyclic molecule containing a pyridine ring and a benzoxazole skeleton, with two distinct sulfonyl groups[1].

Identifier	Value
IUPAC Name	2-(3-ethylsulfonyl-2-pyridinyl)-5-(trifluoromethylsulfonyl)-1,3-benzoxazole[3]
CAS Number	1616678-32-0[4]
Molecular Formula	C ₁₅ H ₁₁ F ₃ N ₂ O ₅ S ₂ [3]
Molecular Weight	420.38 g/mol [5]
SMILES	CCS(=O)(=O)C1=CC(N=CC=C1)C2=NC3=C(C(=O)C=CC(=C3)S(=O)(=O)C(F)(F)F)[3]
InChI	InChI=1S/C15H11F3N2O5S2/c1-2-26(21,22)12-4-3-7-19-13(12)14-20-10-8-9(5-6-11(10)25-14)27(23,24)15(16,17,18)/h3-8H,2H2,1H3[3]
InChIKey	PTQBEFQWTBZMED-UHFFFAOYSA-N[3]

Physicochemical Properties

The physical and chemical properties of **Oxazosulfyl** are summarized below.

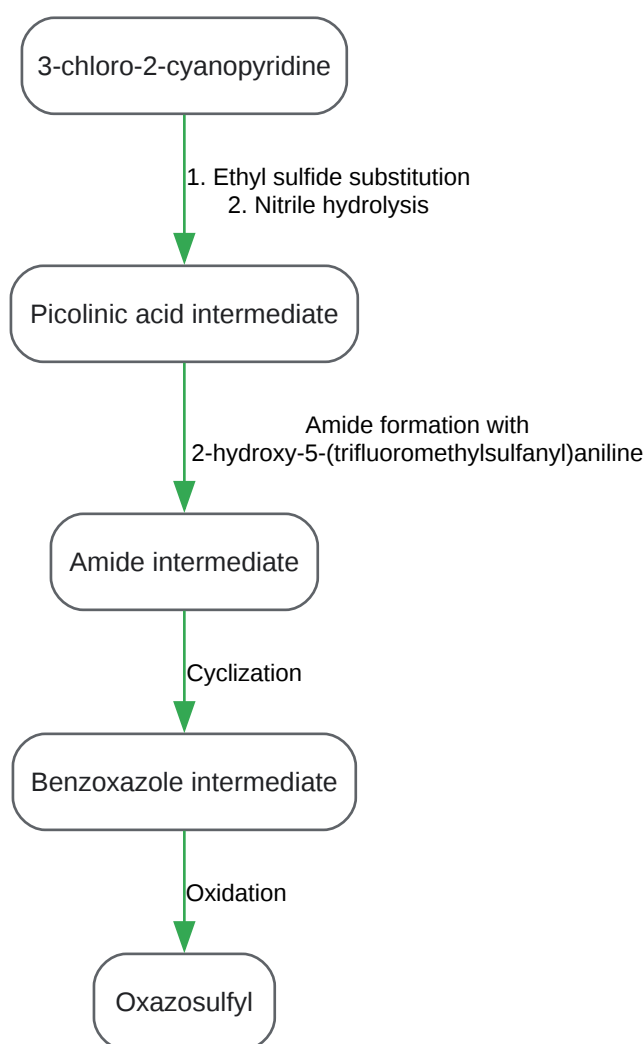
Property	Value
Exact Mass	420.0061 g/mol [5]
Elemental Analysis	C, 42.86%; H, 2.64%; F, 13.56%; N, 6.66%; O, 19.03%; S, 15.25%[5]
Acute Oral LD50 (rat)	> 300 mg/kg and < 2000 mg/kg body weight[1]
Acute Dermal LD50 (rat)	> 2000 mg/kg body weight[1]
Acute Inhalation LC50 (rat)	> 2030 mg/m ³ [1]

Synthesis of Oxazosulfyl

The industrial synthesis of **Oxazosulfyl** involves a multi-step process that focuses on the precise introduction of the two different sulfonyl moieties onto the benzoxazole and pyridine rings[1].

Synthetic Pathway Overview

The general synthetic route for **Oxazosulfyl** starts from 3-chloro-2-cyanopyridine[6]. The key transformations include the introduction of an ethyl sulfide group, hydrolysis of the nitrile to a carboxylic acid, amide formation, cyclization to form the benzoxazole ring, and subsequent oxidation of the sulfur atoms to form the sulfones[6].



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A simplified workflow for the synthesis of **Oxazosulfyl**.

Experimental Protocol: Synthesis Overview

While a detailed, step-by-step industrial protocol is proprietary, the key steps based on published literature are as follows[1][6]:

- **Formation of the Picolinic Acid Intermediate:** The synthesis begins with 3-chloro-2-cyanopyridine. The chloro substituent is replaced by an ethyl sulfide group. Subsequently, the nitrile group is hydrolyzed to form the corresponding picolinic acid[6]. An improved method utilizes sodium ethanesulfinate for the substitution reaction to avoid the use of ethanethiol, which has a strong odor[1].
- **Amide Formation:** The resulting picolinic acid derivative is reacted with 2-hydroxy-5-(trifluoromethylsulfanyl)aniline to form an amide intermediate[6].
- **Cyclization to Benzoxazole:** The amide intermediate undergoes cyclization, with the loss of a water molecule, to form the benzoxazole derivative[6].
- **Oxidation:** In the final step, both the sulfide groups on the benzoxazole and pyridine moieties are oxidized to their corresponding sulfones to yield **Oxazosulfyl**[6].

Mode of Action

Initial studies suggested that **Oxazosulfyl**'s primary mode of action was the state-dependent blockage of voltage-gated sodium channels (VGSCs)[6][7]. However, more recent evidence points to the inhibition of the vesicular acetylcholine transporter (VACHT) as the primary mechanism, with the interaction with VGSCs being a secondary effect[8][9][10].

Primary Mode of Action: Inhibition of Vesicular Acetylcholine Transporter (VACHT)

The Insecticide Resistance Action Committee (IRAC) has classified **Oxazosulfyl** as the sole member of the novel code 37, a vesicular acetylcholine transporter (VACHT) inhibitor[2][11].

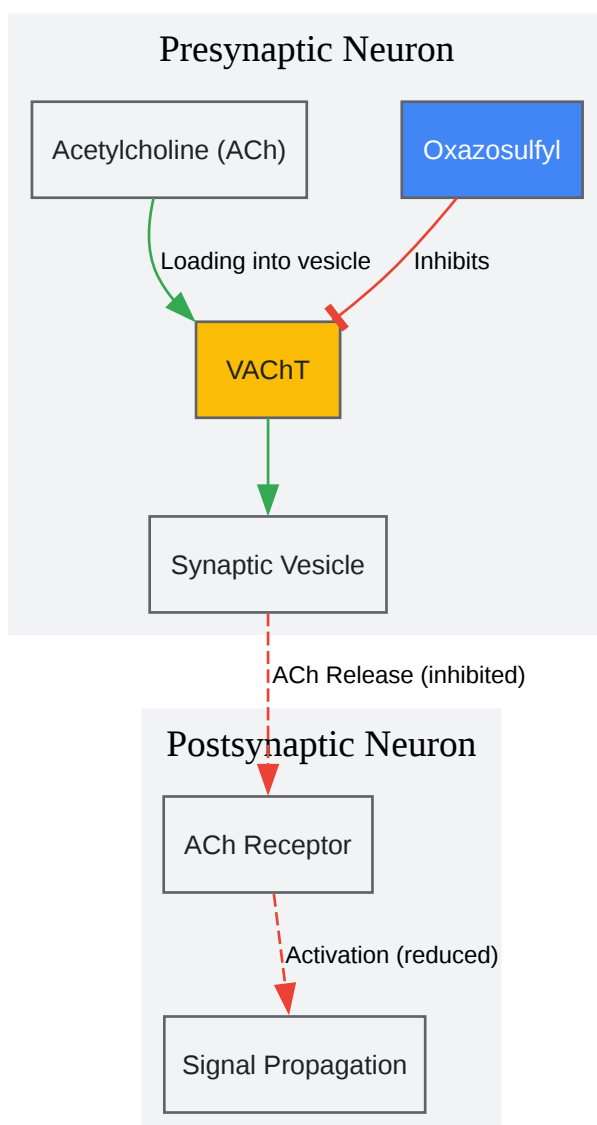
- **Mechanism:** VACHT is responsible for loading acetylcholine into synaptic vesicles. By inhibiting VACHT, **Oxazosulfyl** disrupts cholinergic synaptic transmission, leading to a reduction in nerve signaling, which results in paralysis and death of the target insect[9][10].

- Evidence: Ligand-binding studies have shown that **Oxazosulfyl** potently inhibits the binding of a tritiated compound to VACHT, with a much greater potency (approximately 5000-fold) than its effect on VGSCs[8][10].

Secondary Mode of Action: Voltage-Gated Sodium Channel (VGSC) Blockade

Oxazosulfyl has been shown to bind to and stabilize the slow-inactivated state of insect voltage-gated sodium channels[5][7].

- Mechanism: This action inhibits the sodium current, leading to a depression of spontaneous nerve activity and contributing to the paralytic effects observed in insects[6][7].
- Evidence: Electrophysiological studies using the two-electrode voltage-clamp technique on *Xenopus* oocytes expressing insect VGSCs demonstrated that **Oxazosulfyl** blocks sodium currents in a concentration-dependent manner, with an IC_{50} value of 12.28 μ M for the slow-inactivated channels[5][7].



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Primary mode of action of **Oxazosulfyl** via inhibition of VACHT.

Insecticidal Activity

Oxazosulfyl demonstrates high insecticidal activity against a broad range of rice pests. The following table summarizes its efficacy, presenting median lethal concentration (LC₅₀) and median lethal dose (LD₅₀) values against various insect species.

Target Pest	Order	Life Stage	Method	Efficacy (LC ₅₀ /LD ₅₀)	Reference Compound	Ref.
Brown planthopper (Nilaparvata lugens)	Hemiptera	3rd Instar Nymph	Foliar Spray	LC ₅₀ : 0.41 mg a.i./L	Imidacloprid (0.19)	[2]
Small brown planthopper (Laodelphax striatellus)	Hemiptera	3rd Instar Nymph	Foliar Spray	LC ₅₀ : 0.61 mg a.i./L	Imidacloprid (0.18)	[2]
White-backed planthopper (Sogatella furcifera)	Hemiptera	3rd Instar Nymph	Foliar Spray	LC ₅₀ : 0.82 mg a.i./L	Imidacloprid (0.17)	[2]
Green rice leafhopper (Nephotettix cincticeps)	Hemiptera	3rd Instar Nymph	Foliar Spray	LC ₅₀ : 0.092 mg a.i./L	Imidacloprid (0.012)	[2]
Rice stem borer (Chilo suppressalis)	Lepidoptera	2nd Instar Larva	Foliar Spray	LC ₅₀ : 0.20 mg a.i./L	Chlorantraniliprole (0.076)	[2]
Rice leafroller (Cnaphaloc	Lepidoptera	2nd Instar Larva	Foliar Spray	LC ₅₀ : 0.27 mg a.i./L	Chlorantraniliprole (0.025)	[2]

rocis
medinalis)

Rice leaf beetle (Oulema oryzae)	Coleoptera	Adult	Topical Application	LD ₅₀ : 0.0040 µg a.i./insect	Imidacloprid (0.0043)	[2]
German cockroach (Blattella germanica)	Blattodea	Adult Female	Topical Application	ED ₅₀ : 0.296 µg/insect	-	[7]

a.i. = active ingredient

Notably, **Oxazosulfyl** shows no cross-resistance with existing insecticides like imidacloprid and fipronil, making it a valuable tool for resistance management[12].

Experimental Protocols

Insecticidal Activity Bioassays

The insecticidal activity of **Oxazosulfyl** is determined through various bioassays, including foliar spray, topical application, and soil drench methods[1][12].

1. Foliar Spray Bioassay (for Planthoppers and Lepidopteran Larvae)[12]

- Test Solutions: **Oxazosulfyl** is dissolved in an organic solvent mixture (e.g., Acetone:Tween 20, 95:5 v/v) to create a stock solution, which is then diluted with deionized water to at least five concentrations. A surfactant is added to the final test solutions.
- Procedure:
 - Rice seedlings at the two- to three-leaf stage are placed in plastic pots.
 - 10 mL of the test solution is sprayed onto the seedlings using a handheld sprayer.
 - After the sprayed solution has dried, the pots are covered with a mesh cage, and ten 3rd instar nymphs (for planthoppers) or ten 2nd instar larvae (for lepidopterans) are released

into each cage.

- The treated insects are maintained at a controlled temperature and photoperiod.
- Mortality is assessed after a set period (e.g., 5 days). Insects that have dropped from the plants or are unresponsive to stimuli are considered dead.
- LC₅₀ values are calculated from the resulting dose-response data.

2. Topical Bioassay (for Rice Leaf Beetle)[2]

- Test Solutions: **Oxazosulfyl** is dissolved in acetone to prepare a series of concentrations.
- Procedure:
 - Adult rice leaf beetles are anesthetized with carbon dioxide.
 - A small volume (e.g., 0.5 µL) of the test solution is applied to the dorsal thorax of each insect using a micro-applicator.
 - Treated insects are placed in a container with a food source (e.g., rice seedlings) and maintained under controlled conditions.
 - Mortality is assessed after 24-48 hours.
 - LD₅₀ values are calculated.

Mode of Action: Two-Electrode Voltage-Clamp (TEVC) Assay

The effect of **Oxazosulfyl** on voltage-gated sodium channels is studied using the TEVC technique on *Xenopus laevis* oocytes expressing insect sodium channels[7].

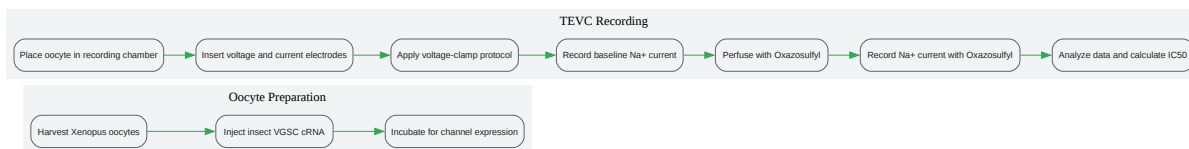
1. Oocyte Preparation and Channel Expression:

- *Xenopus laevis* oocytes are surgically removed and treated with collagenase to remove the follicular layer.

- cRNA encoding the insect voltage-gated sodium channel (e.g., from *Blattella germanica*) is injected into the oocytes.
- The oocytes are incubated for several days to allow for channel expression.

2. Electrophysiological Recording:

- An oocyte expressing the channels is placed in a recording chamber and perfused with a saline solution.
- Two microelectrodes, one for voltage sensing and one for current injection, are inserted into the oocyte.
- The membrane potential is clamped at a holding potential (e.g., -100 mV).
- To study the effect on the slow-inactivated state, a specific voltage protocol is applied:
 - The membrane is depolarized for a prolonged period (e.g., 30 seconds to -10 mV) to induce slow inactivation.
 - A brief repolarization (e.g., 50 ms at -100 mV) allows recovery from fast inactivation.
 - A test pulse (e.g., 20 ms to -10 mV) is applied to measure the remaining sodium current.
- **Oxazosulfyl** is perfused into the chamber, and the voltage protocol is repeated to measure the inhibition of the sodium current.
- The concentration-response relationship is determined by testing a range of **Oxazosulfyl** concentrations, and the IC₅₀ is calculated[7].



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Workflow for the Two-Electrode Voltage-Clamp (TEVC) assay.

Conclusion

Oxazosulfyl is a significant advancement in insecticide chemistry, offering a novel mode of action that is highly effective against a broad spectrum of rice pests, including those resistant to conventional insecticides. Its primary action as a vesicular acetylcholine transporter (VACHT) inhibitor, supplemented by its ability to block voltage-gated sodium channels, provides a robust mechanism for insect control. The data and protocols summarized in this guide underscore the extensive research that has established the chemical and biological profile of **Oxazosulfyl**, positioning it as a critical tool for sustainable agriculture and insecticide resistance management.

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